PFK Kinetics: Tagatose-6-P vs. Fructose-6-P
D-Tagatose 6-phosphate is the physiological substrate of D-tagatose-6-phosphate kinase from Staphylococcus aureus, displaying an apparent Km of 16 µM. By contrast, D-fructose 6-phosphate, despite being phosphorylated by the same enzyme, exhibits an apparent Km of 150 mM—a 10,000-fold higher value—while Vmax remains identical for both substrates [1]. This extraordinary discrimination arises from the C4 epimeric configuration of D-T6P, which enables optimal active-site complementarity that F6P cannot achieve.
| Evidence Dimension | Apparent Michaelis constant (Km) for D-tagatose-6-phosphate kinase |
|---|---|
| Target Compound Data | Km = 16 µM (D-tagatose 6-phosphate) |
| Comparator Or Baseline | Km = 150 mM (D-fructose 6-phosphate) |
| Quantified Difference | ~9,375-fold (reported as 10,000-fold) lower Km for D-T6P; Vmax equal |
| Conditions | Purified D-tagatose-6-phosphate kinase from Staphylococcus aureus; nucleoside triphosphate-dependent phosphorylation assay; pH and temperature as described in Bissett & Anderson (1980) |
Why This Matters
This 10,000-fold affinity gap means that only D-tagatose 6-phosphate can serve as the competent substrate for physiological or reconstituted tagatose pathway studies; using F6P would require supra-physiological concentrations that render kinetic measurements meaningless.
- [1] Bissett, D.L. and Anderson, R.L. (1980) 'Lactose and D-galactose metabolism in Staphylococcus aureus. III. Purification and properties of D-tagatose-6-phosphate kinase', Journal of Biological Chemistry, 255(18), pp. 8745-8749. PMID: 6251066. View Source
